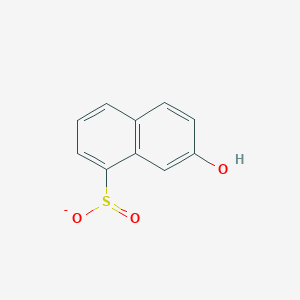
(7-Hydroxy-1-naphthyl)sulfonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Hydroxy-1-naphthyl)sulfonyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hansch's reagent and is widely used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds.
Scientific Research Applications
(7-Hydroxy-1-naphthyl)sulfonyl has numerous scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds. This information is crucial in drug discovery and development, as it helps to identify compounds with optimal physicochemical properties for drug delivery.
Another application of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of organic chemistry, where it is used as a reagent for the synthesis of various compounds. This compound can react with a wide range of functional groups, including amines, alcohols, and carboxylic acids, to form the corresponding sulfonamides.
Mechanism of Action
The mechanism of action of (7-Hydroxy-1-naphthyl)sulfonyl is not well understood. However, it is believed that the compound reacts with the functional groups of the target molecule through hydrogen bonding and van der Waals interactions. This interaction leads to the formation of a stable complex, which can be used for further analysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (7-Hydroxy-1-naphthyl)sulfonyl. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (7-Hydroxy-1-naphthyl)sulfonyl is its versatility. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments.
However, there are also some limitations associated with the use of (7-Hydroxy-1-naphthyl)sulfonyl. One of the limitations is the lack of information available on the compound's mechanism of action. Additionally, the compound may not be suitable for use in experiments involving certain functional groups, such as thiols and phosphates.
Future Directions
There are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research. One of the primary directions is in the field of drug discovery and development, where the compound can be used as a tool for the determination of physicochemical properties of various compounds. Additionally, the compound can be used for the synthesis of various compounds, which may have potential applications in various fields.
Another future direction for the use of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of materials science, where the compound can be used as a tool for the determination of the surface properties of various materials. This information is crucial in the development of materials with optimal surface properties for various applications.
Conclusion
In conclusion, (7-Hydroxy-1-naphthyl)sulfonyl is a versatile compound that has numerous scientific research applications. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments. While there is limited information available on the compound's mechanism of action, there are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research.
Synthesis Methods
The synthesis of (7-Hydroxy-1-naphthyl)sulfonyl involves the reaction of 7-hydroxynaphthalene-1-sulfonyl chloride with sodium hydroxide. The reaction takes place in anhydrous ethanol, and the product is obtained through filtration and recrystallization. The yield of the product is generally high, and the purity can be improved through further purification techniques.
properties
Molecular Formula |
C10H7O3S- |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
7-hydroxynaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H8O3S/c11-8-5-4-7-2-1-3-10(14(12)13)9(7)6-8/h1-6,11H,(H,12,13)/p-1 |
InChI Key |
BARLHDXCXWZGNC-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
